Home > Products > Screening Compounds P71724 > 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-phenoxyphenyl)acetamide
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-phenoxyphenyl)acetamide - 4352-20-9

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-phenoxyphenyl)acetamide

Catalog Number: EVT-6228818
CAS Number: 4352-20-9
Molecular Formula: C28H26N2O6S
Molecular Weight: 518.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

  • Compound Description: This compound is a newly synthesized bio-functional hybrid molecule. It was first synthesized from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen. []

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

  • Compound Description: This compound is a benzimidazole derivative synthesized via a 'one-pot' reductive cyclization. []

Bendamustine

  • Compound Description: Bendamustine is a clinically used anticancer drug classified as an alkylating agent. It contains a benzimidazole moiety. []

2-(3,4-Dimethoxyphenyl)benzazoles

  • Compound Description: This refers to a series of newly synthesized compounds containing the 2-(3,4-dimethoxyphenyl)benzazole core. These were investigated for anticancer and antimicrobial activities. []

2-(3,4-Dimethoxyphenyl)-imidazopyridines

  • Compound Description: This set of compounds, also synthesized and evaluated in the same study as the benzimidazoles, features an imidazopyridine core with the 3,4-dimethoxyphenyl substituent. []

1-(4-Amino­phenyl)-3-(3,4-di­methoxy­phenyl)­prop-2-en-1-one

  • Compound Description: This compound exhibits an s-cis configuration of its keto group with respect to the olefinic double bond. Its crystal structure reveals molecular layers formed through N—H⋯O hydrogen bonding. []
  • Compound Description: DDPH is studied for its effects on cardiac action potentials and potassium currents in guinea pig ventricular myocytes. It exhibits inhibitory effects on both inward rectifier K+ current (IK1) and delayed rectifier K+ current (IK) in a concentration-dependent manner. []

2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (IQP)

  • Compound Description: IQP is a newly synthesized molecule investigated for its potential to influence the bioelectrogenesis and contractile activity of smooth muscles. It has structural similarities to papaverine. []
  • Compound Description: This refers to a group of derivatives with a core aryl-heteroaryl-methane structure, all featuring the 2-(3,4-dimethoxyphenyl)ethyl substituent. The synthesis and potential physiological effects of these compounds, including their physiologically acceptable salts, are described. []
  • Compound Description: This compound was used in a Bischler-Napieralski cyclization reaction. The reaction proceeded with an unexpected dealkylation, and the electronic effects of the substituents were discussed. []

4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate

  • Compound Description: The crystal structure of this compound reveals weak π–π interactions between its benzene rings. The crystal structure is further stabilized by O—H⋯O and O—H⋯(O,O) hydrogen bonds. []

(+)-5-(3,4-Dimethoxyphenyl)-4-[[N- [(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl]oxazole

  • Compound Description: This compound, along with its enantiomer, was synthesized using a chiral auxiliary-bearing isocyanide. These compounds exhibit high fluorescence quantum yields. []

J147 [N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene)acetohydrazide]

  • Compound Description: J147 is identified as a potential drug candidate for the treatment of Alzheimer's disease. []

1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles

  • Compound Description: This refers to a class of compounds investigated in the context of developing new drugs for Alzheimer's disease. The study focuses on their structural analysis, particularly the influence of a CF3 substituent, and relates them to J147, a promising drug candidate. []

2‐(3,4‐Dimethoxyphenyl)‐1‐n‐propyl or (4‐chlorobenzyl)‐5 and (6)‐1H‐benzimidazolecarbonitriles

  • Compound Description: This refers to a mixture of regioisomers successfully separated and identified using NMR and HRMS techniques. []

    3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol

    • Compound Description: This compound serves as a precursor for synthesizing a series of 1-acylderivatives. These derivatives were designed to explore their anti-inflammatory activity. []

    2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole

    • Compound Description: This compound serves as another key intermediate in the synthesis of various 2-acylamino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazoles. These derivatives, along with those derived from 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol, were tested for their anti-inflammatory activity. []

    2-(3,4-Dimethoxyphenyl)-1-pentyl-4,5-diphenyl-1H-imidazole

    • Compound Description: The crystal structure of this compound reveals the influence of various weak interactions, including C—H⋯O and C—H⋯N hydrogen bonds, π–π stacking interactions, and C—H⋯π contacts. []
    • Compound Description: These novel compounds were designed and synthesized as potential VEGFR-2 inhibitors. Several of these derivatives demonstrated good cytotoxic activity against various cancer cell lines. []

    2-Amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

    • Compound Description: This compound co-crystallizes with 3-amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile. Its structure, characterized by X-ray diffraction, reveals a buckled fused-ring system and a twisted dimethoxyphenyl substituent. []

    2-Amino-6-hydroxy-4-(3,4-dimethoxyphenyl)-pyrimidine-5-carbonitrile (AHDMPPC)

    • Compound Description: AHDMPPC's interaction with human serum albumin (HSA) was investigated using fluorescence spectroscopy, UV–vis absorption spectroscopy, and synchronous fluorescence spectroscopy (SFS). The study revealed the formation of an AHDMPPC–HSA complex and provided insights into the binding mechanism, affinity, and thermodynamic parameters. []

    1-(3',4'-dimethoxyphenyl)propene (DMPP)

    • Compound Description: DMPP is a compound studied in the context of lignin peroxidase (LiP) activity. LiP catalyzes the C(alpha)-C(beta) cleavage of DMPP's propylene side chain, producing 3,4-dimethoxybenzaldehyde (veratraldehyde, VAD) and 1-(3',4'-dimethoxyphenyl)propan-2-one (DMPA). []

    4-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (1)

    • Compound Description: This compound is a new Schiff base ligand. Its crystal structure, determined by X-ray crystallography, reveals its monoclinic crystal system and space group. []
    • Compound Description: The crystal structure of this compound reveals that the planar cations exist in two configurations with an equal occupation ratio. []

    N-(3,4-Dimethoxyphenyl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-1-carboxamide Hydrochloride

    • Compound Description: This compound is a novel spirocyclic amide derivative synthesized through a new synthetic route. The synthesis involves the oxidative cleavage of a tert-butyl ester followed by amine coupling and deprotection. []

    (E)-Methyl 3-(3,4-dimethoxyphenyl)-2-[(1,3-dioxoisoindolin-2-yl)methyl]acrylate

    • Compound Description: The crystal structure of this compound highlights an intramolecular C—H⋯O hydrogen bond that contributes to its molecular conformation. The crystal packing is further stabilized by π–π interactions and C—H⋯(O,O) hydrogen bonds. []

    (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methyl-4-methoxyphenyl)prop-2-en-1-one

    • Compound Description: This compound, a chalcone analog, exhibits a planar molecular backbone. Its crystal structure is stabilized by intermolecular C-H…O hydrogen-bond and π…π stacking interactions. []

    1-[4-(Difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

    • Compound Description: The crystal structure of this compound reveals two crystallographically independent molecules with similar conformations. Its structure is stabilized by intramolecular and intermolecular interactions like N—H⋯N, C—H⋯O hydrogen bonds, C—H⋯π contacts, and π–π stacking interactions. []

    6-Chloro-2,3,4,5-tetra­hydro-7,8-di­methoxy-1-(4-methoxy­phenyl)-1H-3-benzazepine

    • Compound Description: This compound is synthesized through an intramolecular condensation reaction. Its crystal structure reveals a half-chair conformation for its seven-membered ring. []

    3-Amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile

    • Compound Description: This compound, with a distorted half-chair conformation in its partially saturated ring, forms supramolecular chains via N—H⋯O hydrogen bonds. It has been observed as a component of a co-crystal with 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[ha]quinoline-3-carbonitrile. []

    2,2′,4-(2-Chlorophenyl)-5-(3,4-Dimethoxyphenyl)-4′,5′-Diphenyl-1,1′-Two Imidazole (CZ-HABI)

    • Compound Description: CZ-HABI is a highly efficient UV initiator used in photopolymerization reactions. Its photoinitiation efficiency was found to increase significantly when a hydrogen donor was present in the system. []

    [2‐(3,4‐Methylenedioxyphenyl)‐1‐(phenylsulfonyl)vinyl]‐3‐(phenylthio)indole

    • Compound Description: The crystal structure of this compound provides details about the orientation of its various rings. It also highlights the presence of N-H...O-type hydrogen bonds linking the molecules. []

    5-Äthyl-1-(3,4‐dimethoxyphenyl)‐7,8‐dimethoxy‐4‐methyl‐5H‐2,3‐benzodiazepin

    • Compound Description: Spectroscopic analysis, including NMR and mass spectrometry, was used to elucidate the structure and conformation of this benzodiazepine derivative. The study revealed the presence of two boat conformations in equilibrium. []

    6-(3,4-Dimethoxyphenyl)-5-hydroxy-5,6-dihydrobenzo[c]-[2,7]naphthyridin-4(3H)-one (Perloline)

    • Compound Description: This compound, Perloline, is synthesized through a multi-step process involving an intramolecular cyclization of a benzyne intermediate. The final step involves the reduction of dehydroperloline using a specific reducing agent. []

    5-[3-(2,5-dimethoxy-4-methylsulfonylamino-benzyl)-ureido]-N-(3,4-dimethoxyphenyl)-2-ethoxylbenzamide (Compound 1)

    • Compound Description: This newly synthesized compound is proposed as a potential type-II diabetes drug due to its good drug-likeness properties. []

    12-(3,4-dimethoxyphenyl)- 4,5-dimethoxy-11,14-diaza-tricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-10-one

    • Compound Description: This compound, a diamine incorporating a tetrahydroquinoline and an 1,4-diazepane ring, is used as a ligand to form a palladium complex. The crystal structure of the complex confirms the relative configuration of the diamine ligand. []

    Tetra-mu-benzoato-kappa8O:O'-bis({1-[(3,4-di­methoxy­phenyl)­methyl]-6,7-di­methoxy­iso­quinoline-kappaN}­zinc(II))

    • Compound Description: This complex is the first reported crystal structure featuring papaverine as a ligand. It forms dimers of the paddle-wheel cage type, with the zinc atoms coordinated by benzoate ligands and papaverine. [, ]

    Methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate (Ia)

    • Compound Description: (Ia) is formed through a Diels-Alder reaction between a substituted 2H-pyran-2-one and methyl propiolate. The reaction proceeds regioselectively, yielding only one of the possible regioisomers. []

    (1′S)-4-(3,4-Dichlorophenyl)-1′-(3,5-dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalene-2-spiro-2′-pyrrolizidine-3′-spiro-3′′-indoline-1,2′′-dione

    • Compound Description: This compound features distinct conformations for its pyrrolidine rings and exhibits intermolecular interactions like N—H⋯O hydrogen bonds and C—H⋯π interactions. []

    8-substituted-2,5-dihydro-2-(4-methoxyphenyl/3,4-dimethoxyphenyl)-4-(2-thienyl)-1,5-benzothiazepines

    • Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity. Some derivatives showed good activity against the fungus Candida albicans. []

    (E)‐6‐(3,4‐dimethoxyphenyl)‐1‐ethyl‐4‐mesitylimino‐3‐methyl‐3,4‐dihydro‐2(1H)‐pyrimidinone (FK664)

    • Compound Description: The crystal structure of FK664 reveals a planar heterocycle and specific dihedral angles between the benzene rings and the heterocycle. []

    4‐(3,4‐Dimethoxy­phen­yl)‐2‐oxo‐N,3‐bis­(3,4,5‐trimethoxy­phenyl)‐2,3‐dihydro‐1H‐imidazoline‐1‐carboxamide

    • Compound Description: The structure of this compound consists of an almost planar imidazolin-2-one system connected to substituted phenyl groups and a 3,4,5-trimethoxy­anilinocarbonyl fragment. []
    • Compound Description: This compound was prepared from dihydroxyphenylalanine and used in a photocyclization reaction. []

    2-amino-4-carbonyl-7-(3,4-dimethoxybenzyl)-5-vinyl-6,7-dihydro-3H-pyrrolo-[2,3-d]pyrimidine

    • Compound Description: This compound is a pemetrexed disodium intermediate and can be synthesized in several steps involving reactions with various reagents. []

    46. 1-((3,4-methylenedioxyphenyl))-2-(propylamino)butan-1-one (N-propyl norbutylone)* Compound Description: This is a cathinone derivative analyzed using techniques such as UHPLC-QTOF-MS, GC-Orbitrap-MS, NMR, and FT-IR. []* Relevance: While not directly structurally similar to N~2~-(3,4-dimethoxyphenyl)-N~1~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, its inclusion highlights the importance of analyzing novel psychoactive substances (NPS) and their derivatives, which could be relevant when considering potential metabolic products or analogs of the target compound.

    47. 1-benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline* Compound Description: This compound is synthesized from eugenol methyl ether and exhibits potential antitumour, antimalarial, and antivirus properties. []* Relevance: This compound shares the 3,4-dimethoxyphenyl moiety with the target compound, N~2~-(3,4-dimethoxyphenyl)-N~1~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, indicating a potential for similar biological activity.

    48. 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles* Compound Description: This class of fused heterocycles, considered indole-2,3-quinodimethane synthetic analogs, are prepared from indole through a multistep synthesis. []* Relevance: While not directly containing the entire 3,4-dimethoxyphenyl structure, the presence of the phenylsulfonyl group in these compounds is notable as it is also present in N~2~

    Properties

    CAS Number

    4352-20-9

    Product Name

    2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-phenoxyphenyl)acetamide

    IUPAC Name

    2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-phenoxyphenyl)acetamide

    Molecular Formula

    C28H26N2O6S

    Molecular Weight

    518.6 g/mol

    InChI

    InChI=1S/C28H26N2O6S/c1-34-26-18-15-22(19-27(26)35-2)30(37(32,33)25-11-7-4-8-12-25)20-28(31)29-21-13-16-24(17-14-21)36-23-9-5-3-6-10-23/h3-19H,20H2,1-2H3,(H,29,31)

    InChI Key

    XEIZEOVXLCNBOS-UHFFFAOYSA-N

    SMILES

    COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)OC

    Canonical SMILES

    COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)OC

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.